molecular formula C22H17ClN2O3 B2856121 2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922135-71-5

2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2856121
CAS RN: 922135-71-5
M. Wt: 392.84
InChI Key: DCFBBOFJYXGURW-UHFFFAOYSA-N
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Description

2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C22H17ClN2O3 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-Catalyzed Hiyama Cross-Couplings

The compound 2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be used in Palladium-catalyzed Hiyama cross-couplings . This procedure shows good functional group tolerance, and the electronic and steric effects of 2-chloro pyrimidines seem to be negligible for the transformation .

Synthesis of 2-Oxoquinoline Derivatives

The compound can be synthesized in good yield using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound 2-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide, being an indole derivative, could potentially have these biological activities.

Hydrogen Bonded Dimers in Crystal Structure

The compound 2-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide forms hydrogen bonded dimers in its crystal structure . This could be of interest in the field of crystallography and material science .

Synthesis of 2-Anilinopyrimidines

The compound 2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be used in the synthesis of 2-anilinopyrimidines . The substituents had a significant impact on the course and efficiency of the reaction .

Antiviral Activity

Indole derivatives have shown antiviral activity . Given that 2-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide is an indole derivative, it could potentially be used in the development of antiviral drugs .

properties

IUPAC Name

2-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-13-7-9-20-18(11-13)25(2)22(27)16-12-14(8-10-19(16)28-20)24-21(26)15-5-3-4-6-17(15)23/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFBBOFJYXGURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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